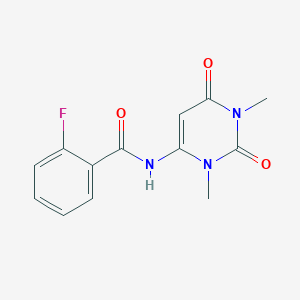
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-2-fluorobenzamide
Übersicht
Beschreibung
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C13H12FN3O3 and its molecular weight is 277.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.08626942 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pyrimidine Derivatives in Anticonvulsant and Antidepressant Research
Pyrimidine derivatives, such as those studied by Zhang et al. (2016), have been explored for their potential anticonvulsant and antidepressant activities. These compounds were evaluated using maximal electroshock tests and other pharmacological assessments in mice, showing promising results compared to reference drugs like carbamazepine and fluoxetine (Zhang et al., 2016).
Pyrimidine Derivatives as TNF-α Production Inhibitors
In another study, N-pyridinyl(methyl)fluorobenzamides, a category that shares some structural similarities with the specified compound, were synthesized and evaluated as inhibitors of TNF-α production. These compounds showed significant activity, indicating their potential in modulating inflammatory responses (Collin et al., 1999).
Pyrimidine Derivatives in PET Imaging of mGluR1
Fujinaga et al. (2012) designed novel PET ligands based on pyrimidine derivatives for imaging metabotropic glutamate receptor type 1 (mGluR1) in the brain. These compounds, including radiolabeled versions, showed high binding affinity for mGluR1 and were effective in PET imaging studies in rats, demonstrating their utility in neurological research (Fujinaga et al., 2012).
Pyrimidine Derivatives in Fungicidal Activity
Lu et al. (2015) investigated 2-benzoyl pyrimidine derivatives for their fungicidal activities. Among the synthesized compounds, certain derivatives exhibited significant activity against cucumber powdery mildew, highlighting the agricultural applications of pyrimidine derivatives (Lü et al., 2015).
Pyrimidine Derivatives in Tumor Proliferation Studies
In the context of oncology, Dehdashti et al. (2013) evaluated a cellular proliferative marker based on a pyrimidine derivative for PET imaging in patients with malignant neoplasms. This study underscored the potential of such compounds in assessing tumor proliferation and aiding in cancer diagnosis and treatment planning (Dehdashti et al., 2013).
Eigenschaften
IUPAC Name |
N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O3/c1-16-10(7-11(18)17(2)13(16)20)15-12(19)8-5-3-4-6-9(8)14/h3-7H,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERBLZLRIDVOTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4610932.png)
![2-fluoro-N-[3-(4-methoxyphenyl)propyl]benzamide](/img/structure/B4610938.png)

![3-{[2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4610952.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4610954.png)
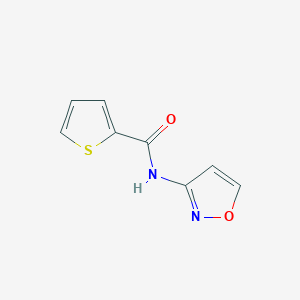
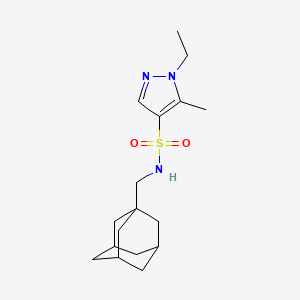
![N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4610969.png)
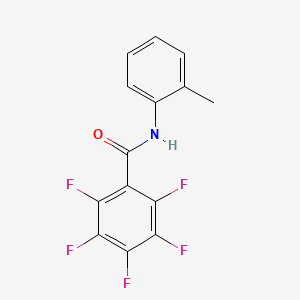
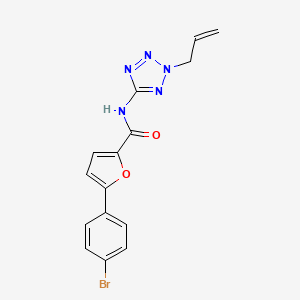
![5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4611001.png)
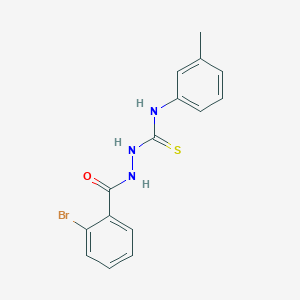

![2-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4611014.png)
